Benzoic acid, 4-(1-hydroxy-3-butenyl)-
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Overview
Description
Benzoic acid, 4-(1-hydroxy-3-butenyl)- is a derivative of benzoic acid, characterized by the presence of a hydroxy group and a butenyl side chain. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields such as food, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid, 4-(1-hydroxy-3-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with butenyl alcohol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological approaches. For instance, microorganisms such as Escherichia coli can be genetically engineered to produce 4-hydroxybenzoic acid, which can then be further modified to introduce the butenyl side chain. This method is advantageous due to its environmental friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(1-hydroxy-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-3-butenyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxybutyl)benzoic acid.
Substitution: Formation of 4-(1-hydroxy-3-butenyl)benzoic acid derivatives with various substituents.
Scientific Research Applications
Benzoic acid, 4-(1-hydroxy-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1-hydroxy-3-butenyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in metabolic processes, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor to benzoic acid, 4-(1-hydroxy-3-butenyl)-, known for its antimicrobial and preservative properties.
Salicylic acid: Another hydroxybenzoic acid with anti-inflammatory and keratolytic properties.
Vanillic acid: Known for its antioxidant and antimicrobial activities
Uniqueness
Benzoic acid, 4-(1-hydroxy-3-butenyl)- is unique due to the presence of both a hydroxy group and a butenyl side chain, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
174831-61-9 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(1-hydroxybut-3-enyl)benzoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12H,1,3H2,(H,13,14) |
InChI Key |
LHYZEPWSMCRKSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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